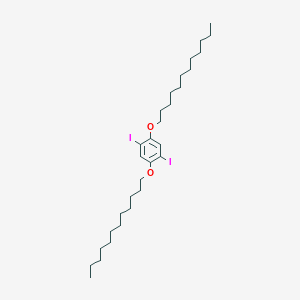

1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Beschreibung

Overview of Halogenated Arenes in Organic Synthesis and Materials Science

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring. They are fundamental reactants in a wide array of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond, which generally follows the trend I > Br > Cl > F, makes these compounds highly valuable in cross-coupling reactions such as Suzuki, Heck, and Negishi reactions. nih.gov These reactions are pivotal in constructing complex organic molecules, including pharmaceuticals, agrochemicals, and the building blocks for materials science. nih.govresearchgate.net

In materials science, halogenated arenes are instrumental in the synthesis of conjugated polymers, organic semiconductors, and optoelectronic materials. researchgate.net The introduction of halogen atoms can significantly influence the electronic properties, stability, and molecular packing of organic materials. researchgate.net For instance, halogenation can lower the energy levels of molecular orbitals and, in some cases, facilitate electron transport, making them useful in the design of n-type organic semiconductors. researchgate.net The ability to selectively functionalize polyhalogenated arenes allows for the precise construction of value-added molecules for various applications. nih.govacs.org

Significance of Alkoxy-Substituted Benzene (B151609) Derivatives in Conjugated Systems

Alkoxy-substituted benzene derivatives are another crucial class of compounds in the field of materials science. The alkoxy groups (-OR) are strong electron-donating groups, which can significantly influence the electronic structure of the benzene ring. libretexts.org This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic substitution and influencing the energy levels of the resulting materials. libretexts.org

In conjugated systems, which are characterized by alternating single and multiple bonds, the presence of alkoxy substituents can enhance the delocalization of π-electrons. wikipedia.org This extended conjugation is a key factor in determining the optical and electronic properties of materials, such as their light absorption and emission characteristics. The long alkyl chains of the alkoxy groups also impart solubility to otherwise insoluble conjugated polymers, which is a critical factor for their processability and application in devices. Star-shaped compounds with multiple alkoxy-substituted styryl groups, for example, exhibit good solubility due to these flexible side chains. researchgate.net

The electronic character of alkoxy-substituted arenes also impacts the behavior of exciplexes (excited-state complexes), where they can act as electron donors. acs.org The interplay between the electron-donating alkoxy groups and the aromatic core is fundamental to designing materials with specific fluorescence and charge-transport properties. acs.org

Role of 1,4-Bis(dodecyloxy)-2,5-diiodobenzene as a Key Building Block for Functional Materials

This compound combines the key features of both halogenated arenes and alkoxy-substituted benzenes, making it a highly valuable monomer for the synthesis of functional materials. The two iodine atoms provide reactive sites for various cross-coupling reactions, allowing for the formation of extended conjugated polymer chains. The long dodecyloxy side chains ensure good solubility of the resulting polymers in common organic solvents, facilitating their characterization and processing into thin films for electronic devices.

This compound serves as a versatile building block for creating a range of advanced materials. For instance, it has been used in the synthesis of conjugated polymers for applications in organic electronics. nih.gov The specific positioning of the iodo and alkoxy groups on the benzene ring allows for precise control over the resulting polymer's architecture and, consequently, its electronic and photophysical properties.

The synthesis of this compound itself is a critical area of research, with various methods being developed to achieve high purity and yield. These synthetic routes often involve the iodination of the corresponding 1,4-bis(dodecyloxy)benzene precursor. The ability to efficiently synthesize this key monomer is crucial for its widespread application in materials research.

Properties of this compound:

| Property | Value |

| Chemical Formula | C30H52I2O2 |

| Average Mass | 698.552 Da chemspider.com |

| Monoisotopic Mass | 698.205677 Da chemspider.com |

Eigenschaften

IUPAC Name |

1,4-didodecoxy-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVOFGKXIVCZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465314 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-66-5 | |

| Record name | 1,4-Bis(dodecyloxy)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry

Direct Iodination Approaches

Direct iodination of the aromatic core is a common and straightforward method for the synthesis of 1,4-bis(dodecyloxy)-2,5-diiodobenzene. This approach begins with the precursor 1,4-bis(dodecyloxy)benzene, which possesses two long alkyl chains that enhance solubility in organic solvents. The electron-donating nature of the dodecyloxy groups activates the benzene (B151609) ring, facilitating electrophilic substitution reactions such as iodination.

Iodination of 1,4-Bis(dodecyloxy)benzene

The direct iodination of 1,4-bis(dodecyloxy)benzene is an effective method for introducing iodine atoms onto the aromatic ring. A representative procedure involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of an acid catalyst. For a closely related analogue, 1,4-bis(hexyloxy)benzene, the reaction is carried out in dry acetonitrile (B52724) with trifluoroacetic acid at elevated temperatures. nih.gov The reaction mixture is heated to ensure the completion of the di-iodination. nih.gov Following the reaction, the succinimide (B58015) byproduct is removed by filtration, and the desired product is purified through washing and column chromatography. nih.gov

Utilization of Oxidants in Iodination Reactions

To enhance the efficiency and selectivity of the iodination process, various oxidizing agents are employed. These oxidants generate a more electrophilic iodine species in situ, which readily reacts with the activated aromatic ring.

One such reagent is benzyltrimethylammonium (B79724) dichloroiodate . This compound has been successfully used for the iodination of various aromatic ethers. rsc.org The reaction is typically conducted in acetic acid in the presence of zinc chloride at room temperature, yielding iodo-substituted aromatic ethers in good yields. rsc.org Another approach involves the use of benzyltrimethylammonium dichloroiodate in a dichloromethane-methanol solvent system with a base like calcium carbonate or sodium bicarbonate. researchgate.net

Potassium periodate (B1199274) in combination with iodine can also serve as an effective iodinating system. In a different context, sodium periodate dissolved in a mixture of concentrated sulfuric acid, acetic acid, and acetic anhydride (B1165640) has been used for the iodination of various arenes. google.com This highlights the utility of periodates in generating a potent iodinating species.

The following table summarizes the conditions for direct iodination using different oxidants:

| Oxidant/Reagent | Catalyst/Co-reagent | Solvent | Temperature | Reference |

| N-Iodosuccinimide | Trifluoroacetic acid | Acetonitrile | 363 K | nih.gov |

| Benzyltrimethylammonium Dichloroiodate | Zinc Chloride | Acetic Acid | Room Temperature | rsc.org |

| Benzyltrimethylammonium Dichloroiodate | CaCO3 or NaHCO3 | Dichloromethane-Methanol | Room Temperature | researchgate.net |

| Sodium Periodate | Iodine, Sulfuric Acid | Acetic Acid/Acetic Anhydride | - | google.com |

Stepwise Synthesis from Dihydroxylated Benzene Precursors

An alternative synthetic strategy involves a stepwise approach starting from dihydroxylated benzene precursors. This method offers the advantage of building the molecule with the iodine atoms already in place, followed by the introduction of the dodecyl chains.

Alkylation of 1,4-Dihydroxy-2,5-diiodobenzene

This synthetic route begins with 1,4-dihydroxy-2,5-diiodobenzene (diiodohydroquinone). The hydroxyl groups of this precursor can be alkylated using a suitable dodecylating agent, such as 1-bromododecane (B92323) or dodecyl tosylate. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups to form more nucleophilic alkoxides. Common bases used for such alkylations include potassium carbonate, sodium hydride, or cesium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile.

A general procedure for the alkylation of dihydroxybenzenes involves heating the diol with an alkyl halide and a base. researchgate.net For instance, the regioselective alkylation of similar dihydroxylated compounds has been achieved using cesium bicarbonate in acetonitrile at 80 °C. researchgate.net

Functionalization of Diiodobenzenediol Intermediates

The functionalization of diiodobenzenediol intermediates primarily revolves around the O-alkylation reaction as described above. The reactivity of the hydroxyl groups is characteristic of phenols, being weakly acidic. The formation of the conjugate base through deprotonation significantly enhances the nucleophilicity of the oxygen atoms, facilitating the Williamson ether synthesis with dodecyl halides. The choice of base and solvent is crucial to ensure complete dialkylation and to minimize side reactions.

Catalytic Approaches in Synthesis

While direct iodination and stepwise alkylation are the most common synthetic routes, catalytic methods are also relevant in the broader context of synthesizing and functionalizing such molecules. However, the direct catalytic synthesis of this compound is not as prominently documented as its subsequent catalytic reactions.

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) , are extensively used in cross-coupling reactions like the Stille and Sonogashira reactions, where the C-I bonds of the target molecule are further functionalized. researchgate.netresearchgate.net For example, Pd(PPh3)4 is a common catalyst in reactions involving the formation of carbon-carbon bonds with organostannanes or terminal alkynes. researchgate.netmdpi.com

Similarly, copper(I) iodide (CuI) is a crucial co-catalyst in the Sonogashira coupling reaction, working in tandem with a palladium catalyst to facilitate the coupling of terminal alkynes with aryl iodides. rsc.org While these catalysts are typically employed in reactions using this compound as a substrate, their role in the synthesis of related structures underscores the importance of transition metal catalysis in this area of organic chemistry. The direct synthesis of the title compound using these catalysts from simpler precursors is less common.

The following table lists the catalysts and their typical applications in reactions involving similar iodoarene structures:

| Catalyst | Typical Application | Reaction Type | Reference |

| Pd(PPh3)4 | C-C bond formation | Stille, Sonogashira Coupling | researchgate.netresearchgate.netmdpi.com |

| CuI | Co-catalyst in C-C bond formation | Sonogashira Coupling | rsc.org |

Optimization of Reaction Conditions and Yields

The synthesis of this compound is a process where the optimization of reaction conditions is critical to maximizing product yield and purity. Research into the synthesis of analogous 1,4-dialkoxy-2,5-diiodobenzenes has highlighted several key parameters that can be manipulated to achieve optimal outcomes. These parameters typically include the choice of iodinating agent, solvent, catalyst, reaction temperature, and reaction time.

A significant development in the synthesis of similar compounds has been the move away from harsh reagents like mercury(II) oxide or strongly acidic and oxidative conditions, which can lead to waste disposal issues. acs.org An improved and more practical approach involves the diiodination of the corresponding 1,4-dialkoxybenzenes using iodine monochloride in alcoholic solvents. acs.org The use of an alcoholic solvent has been identified as a crucial factor for attaining high yields; reactions conducted in nonalcoholic solvents often result in poor yields. acs.org

Further optimization studies for related syntheses have involved screening various catalysts and their concentrations. For instance, in reactions utilizing molecular iodine, the catalyst amount is a key variable. A systematic screening of catalyst loading (e.g., 15 mol%, 20 mol%, 25 mol%) can identify the optimal concentration that provides the best yield in the shortest time. researchgate.net In one such study on a related synthesis, 20 mol% of molecular iodine was determined to be the optimal amount. researchgate.net

The choice of solvent also plays a pivotal role. A comparative study of solvents such as methanol, ethanol (B145695), acetonitrile, and dimethylformamide (DMF) can be conducted to determine the most effective medium for the reaction. researchgate.net For certain iodine-catalyzed reactions, ethanol has been found to be the superior solvent. researchgate.net The reaction temperature is another critical parameter, with many of these iodination reactions being performed under reflux conditions to ensure a sufficient reaction rate. acs.orgresearchgate.net

The findings from these optimization studies can be summarized to guide the synthesis of this compound. Below is a representative data table illustrating how different reaction conditions can affect the yield of a generic 1,4-dialkoxy-2,5-diiodobenzene synthesis, based on findings for analogous compounds.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodine (15) | Ethanol | Reflux | 5 | Lower |

| 2 | Iodine (20) | Ethanol | Reflux | 4 | Optimal |

| 3 | Iodine (25) | Ethanol | Reflux | 4 | Slightly Lower |

| 4 | Iodine (20) | Methanol | Reflux | 6 | Moderate |

| 5 | Iodine (20) | Acetonitrile | Reflux | 8 | Lower |

| 6 | Iodine (20) | DMF | Reflux | 8 | Lower |

| 7 | None | Ethanol | Reflux | 24 | No Product |

This table is an illustrative example based on optimization studies of similar compounds and is intended to represent the general effects of varying reaction conditions. researchgate.net

Advanced Purification Techniques for Synthetic Intermediates

The purification of synthetic intermediates and the final product, this compound, is a critical step to ensure high purity, which is essential for its subsequent use in the synthesis of advanced materials. The purification strategy often involves a multi-step approach combining extraction, chromatography, and recrystallization.

Following the synthesis, the crude reaction mixture is typically worked up to remove inorganic salts and unreacted reagents. A common procedure involves cooling the reaction mixture and then adding a non-polar organic solvent, such as diethyl ether, to dissolve the organic product. nih.gov This is often followed by filtration to remove any precipitated solids, such as succinimide if N-iodosuccinimide is used as the iodinating agent. nih.gov The organic layer is then washed sequentially with aqueous solutions to remove impurities. For example, washing with an aqueous solution of sodium bisulfite (NaHSO3) is effective for quenching and removing any remaining iodine. nih.gov

For the purification of intermediates and the final product, column chromatography is a widely employed and effective technique. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of non-polar and moderately polar solvents is often used. For the closely related compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376), a solvent system of petroleum ether and dichloromethane (B109758) (CH2Cl2) in a 5:1 ratio has been successfully used for purification via column chromatography on silica gel. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to collect the fractions containing the pure product.

Following chromatographic purification, recrystallization is often performed as a final step to obtain a highly crystalline and pure product. researchgate.netnih.gov This technique relies on the difference in solubility of the compound in a particular solvent at elevated and room temperatures. The crude or chromatographically purified product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. Methanol has been shown to be an effective solvent for the recrystallization of 1,4-bis(hexyloxy)-2,5-diiodobenzene. nih.gov The selection of an appropriate recrystallization solvent is key and depends on the solubility characteristics of the specific compound being purified.

Below is a data table summarizing the advanced purification techniques and the reagents used for a closely related synthetic intermediate.

| Purification Step | Technique | Reagents/Materials | Purpose |

|---|---|---|---|

| 1 | Extraction and Washing | Diethyl ether, 10% aq. NaHSO3, MgSO4 | Initial work-up, removal of succinimide and excess iodine. |

| 2 | Column Chromatography | Silica gel, Petroleum ether:CH2Cl2 (5:1) | Separation of the desired product from byproducts and unreacted starting materials. |

| 3 | Recrystallization | Methanol | Final purification to obtain a highly crystalline product. |

This table is based on the purification protocol for 1,4-bis(hexyloxy)-2,5-diiodobenzene and is representative of the techniques applicable to this compound and its intermediates. nih.gov

Iii. Applications As a Monomer in Polymer Chemistry

Poly(para-phenyleneethynylene) (PPE) Synthesis

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is a valuable monomer in the synthesis of Poly(para-phenyleneethynylene)s (PPEs), a class of conjugated polymers known for their exceptional photophysical and electronic properties. The diiodo-functionality of the monomer allows for the construction of the polymer backbone through iterative cross-coupling reactions.

The Sonogashira cross-coupling reaction is a cornerstone of PPE synthesis, and this compound is an ideal substrate for this palladium-catalyzed transformation. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, a process that is efficiently catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

In a notable example, a bi-directional iterative approach has been employed to synthesize a series of 2,5-dodecanoxy-phenyleneethynylene oligomers with precise control over the chain length. researchgate.net This strategy commences with 1,4-bis(dodecanoxy)-2,5-diiodobenzene as the central monomer. The synthesis involves a repetitive two-step cycle for each oligomerization stage:

A Pd/Cu cross-coupling reaction with a bifunctional monomer, 1-(3,3-diethyltriazene)-2,5-bis(dodecanoxy)-4-(ethynyl)benzene. This step generates oligomers with terminal triazene (B1217601) groups.

A subsequent nucleophilic substitution reaction with iodine, which regenerates the iodo-terminated oligomer, ready for the next coupling cycle.

This iterative process allows for the selective synthesis of oligomers with an increasing number of repeating units, such as trimers, pentamers, heptamers, and nonamers. researchgate.net The reaction conditions for a typical Sonogashira coupling involving a related diiodobenzene derivative are detailed in the table below.

| Reaction Component | Role/Compound | Exemplary Conditions |

| Aryl Halide Monomer | 1,4-bis(dodecanoxy)-2,5-diiodobenzene | Central building block |

| Alkyne Monomer | 1-(3,3-diethyltriazene)-2,5-bis(dodecanoxy)-4-(ethynyl)benzene | Chain extension unit |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for the reaction |

| Solvent System | Diisopropylamine/toluene | Provides basic medium and dissolves reactants |

| Temperature | 65 °C | Typical reaction temperature |

The data in this table is illustrative of typical Sonogashira coupling conditions and is based on related polymer synthesis methodologies.

The versatility of this compound extends to its use in copolymerization reactions with various diethynylbenzene derivatives. This approach allows for the fine-tuning of the resulting PPE's properties by incorporating different aromatic units into the polymer backbone. By selecting appropriate diethynylbenzene comonomers, researchers can modulate the polymer's solubility, electronic bandgap, and solid-state packing.

For instance, a close analog, 2,5-diiodo-1,4-dihexadecyloxybenzene, has been successfully copolymerized with 1,4-diethynyl-2,5-dihexadecyloxybenzene. bgu.ac.il This type of copolymerization, when applied to this compound, would yield a PPE with a highly regular and well-defined structure. The long alkyl chains provided by both monomers ensure good solubility of the resulting polymer in common organic solvents, which is crucial for characterization and device fabrication.

The general scheme for such a copolymerization is as follows:

This compound + 1,4-Diethynyl-2,5-bis(dodecyloxy)benzene → Poly[(2,5-bis(dodecyloxy)phenylene)-alt-(2,5-bis(dodecyloxy)phenyleneethynylene)]

The properties of the resulting copolymers can be further tailored by introducing other diethynylbenzene derivatives with different side chains or aromatic cores.

A significant challenge in the application of PPEs in solid-state devices is the quenching of fluorescence due to intermolecular aggregation. A successful strategy to mitigate this issue is the incorporation of bulky, three-dimensional iptycene units into the polymer backbone. These rigid, scaffold-like moieties effectively prevent the polymer chains from stacking, thus preserving their emissive properties in the solid state.

Research has demonstrated the synthesis of terpolymers that incorporate both an iptycene-based monomer and a diiodoalkoxybenzene derivative, such as 2,5-diiodo-1,4-dihexadecyloxybenzene. bgu.ac.il In these syntheses, a diethynylpentiptycene monomer is copolymerized with a mixture of 1,4-diiodotriptycene and 2,5-diiodo-1,4-dihexadecyloxybenzene. The resulting terpolymers exhibit emission spectra that are only slightly altered when transitioning from solution to the solid state, indicating a significant reduction in polymer aggregation. bgu.ac.il

The synthesis of these advanced PPE architectures is also achieved via Sonogashira-Hagihara coupling. A representative polymerization is detailed below:

| Monomer 1 | Monomer 2 | Monomer 3 | Resulting Polymer |

| Diethynylpentiptycene | 1,4-Diiodotriptycene | 2,5-diiodo-1,4-dihexadecyloxybenzene | Random terpolymer with both iptycene and alkoxy-substituted phenylene units |

This table illustrates the components of a terpolymerization reaction to incorporate iptycene units into a PPE backbone.

The incorporation of this compound in similar terpolymer systems would offer a balance between the solubilizing effect of the dodecyloxy chains and the anti-aggregation properties of the iptycene units, leading to highly fluorescent and processable materials for optoelectronic applications.

Polyaryleneethynylene (PAE) Conjugated Polymer Synthesis

Information regarding the specific use of this compound in the synthesis of Polyaryleneethynylenes (PAEs) through Heck-Sonogashira cross-coupling mechanisms or in the design of donor-acceptor (D-A) unit networks is not available in the reviewed literature. While the monomer is structurally suitable for such applications, specific research findings detailing its use in these particular areas of PAE synthesis could not be located.

Synthesis of Side-Arm Functionalized PAE Copolymers

The synthesis of poly(arylene ethynylene) (PAE) copolymers featuring functionalized side-arms often utilizes palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides an efficient route to form carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. In this context, this compound serves as a key difunctional monomer.

The general strategy involves the copolymerization of a diiodo monomer, such as this compound, with a diethynyl comonomer that bears the desired functional side-arms. The long dodecyloxy chains on the diiodobenzene monomer ensure solubility of the resulting polymer in common organic solvents, which is crucial for solution processing and characterization. The iodine atoms provide highly reactive sites for the Sonogashira coupling reaction.

The diethynyl comonomer is typically an aromatic ring system functionalized with two terminal alkyne groups and one or more pendant side-arms. These side-arms can be designed to introduce specific electronic, optical, or chemical properties to the final polymer. The polymerization proceeds by the alternating addition of the diiodo and diethynyl monomers, leading to a conjugated polymer backbone with regularly spaced functional side groups. The electronic properties, such as the HOMO-LUMO energy levels and the corresponding energy gap, can be tuned through the choice of the comonomers. rsc.org

Table 1: General Reaction Components for Side-Arm Functionalized PAE Synthesis

| Component | Role | Example |

|---|---|---|

| Diiodo Monomer | Backbone component, provides solubility | This compound |

| Diethynyl Monomer | Backbone component, carries functional side-arm | Diethynyl-functionalized phenylethynylene with donor-acceptor groups rsc.org |

| Catalyst System | Catalyzes C-C bond formation | Pd(PPh₃)₄ / CuI |

Synthesis of Poly(arylene alkenylene)s and Poly(arylene alkylene)s

This compound has been successfully employed in the synthesis of poly(arylene alkenylene)s through palladium-catalyzed polycondensation reactions. figshare.com Specifically, it can be reacted with comonomers containing two terminal alkene groups, such as N,N'-ω-dialkenyl aromatic diimides. figshare.com

In a notable study, 2,5-bis(dodecyloxy)-1,4-diiodobenzene was copolymerized with N,N′-(10-undecenyl)pyromellitic diimide in the presence of a Pd(OAc)₂–NaOAc catalyst system. This reaction yields a polymer, poly(1a-IA), where the dialkoxyphenylene and pyromellitic diimide units are connected by alkenylene spacers. Analysis of the polymer structure indicated that the polymerization involves both 2,1- and 1,2-insertion of the vinyl group into the palladium-aryl bond. figshare.com

Furthermore, these poly(arylene alkenylene)s can be converted into their saturated analogues, poly(arylene alkylene)s, through post-polymerization hydrogenation. For instance, poly(1a-IA) was hydrogenated using an iridium catalyst, [Ir(cod)(py)(PCy₃)]⁺PF₆⁻, to achieve a high degree of saturation in the spacer chains. This conversion from an unsaturated to a saturated linker allows for the tuning of the polymer's thermal and mechanical properties. figshare.com The absorption spectrum of the unsaturated polymer in chloroform (B151607) showed an absorption edge at a longer wavelength (410 nm) compared to a simple mixture of the monomers (370 nm), indicating the formation of a conjugated system. figshare.com

Table 2: Synthesis and Properties of a Poly(arylene alkenylene) Derived from this compound

| Property | Value |

|---|---|

| Monomers | 2,5-Bis(dodecyloxy)-1,4-diiodobenzene, N,N′-(10-undecenyl)pyromellitic diimide |

| Catalyst System | Pd(OAc)₂–NaOAc |

| Resulting Polymer | Poly(1a-IA) (a poly(arylene alkenylene)) |

| Polymer Characterization (Mn) | Up to 4500 (MALDI-TOF-MS) |

| Hydrogenation Catalyst | [Ir(cod)(py)(PCy₃)]⁺PF₆⁻ |

| Hydrogenation Product | Poly(arylene alkylene) |

| Degree of Hydrogenation | 93% |

| Absorption Edge (CHCl₃) | 410 nm |

Data sourced from a study on poly(arylene alkenylene)s and poly(arylene alkylene)s. figshare.com

Fabrication of Quinoxaline-Based Conjugated Polymers

Quinoxaline (B1680401) derivatives are important electron-accepting units used in the construction of donor-acceptor (D-A) conjugated polymers for applications in organic electronics. The fabrication of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations.

In this synthetic approach, this compound can function as the "donor" or aryl monomer unit. Its role is to be copolymerized with a suitable quinoxaline-based "acceptor" comonomer. For a Suzuki polymerization, the comonomer would be a diboronic acid or diboronic ester derivative of a quinoxaline compound. For a Stille polymerization, a distannyl derivative of the quinoxaline unit would be used.

The reaction couples the electron-rich 1,4-bis(dodecyloxy)benzene core with the electron-deficient quinoxaline core, establishing a D-A alternating copolymer structure. The long dodecyloxy side chains are essential for maintaining solubility, which is often a challenge for rigid-rod conjugated polymers. The resulting quinoxaline-based polymers typically exhibit strong intramolecular charge transfer, leading to broad absorption in the visible spectrum, making them suitable for applications like organic solar cells. researchgate.net

Other Polymerization Reactions for Derived Conjugated Systems

The versatility of this compound as a monomer extends to a variety of other palladium-catalyzed polymerization reactions, enabling the synthesis of a wide array of conjugated systems. The two highly reactive C-I bonds provide anchor points for building diverse polymer backbones.

Suzuki Cross-Coupling Polymerization: Beyond quinoxaline polymers, this monomer can be reacted with a wide range of aryldiboronic acids or esters. This allows for the incorporation of various aromatic units like fluorene, thiophene, or benzothiadiazole into the polymer backbone, creating copolymers with tailored electronic and photophysical properties. rsc.orgresearchgate.net

Stille Cross-Coupling Polymerization: This reaction involves coupling with organotin compounds. By pairing this compound with distannylated aromatic or heteroaromatic comonomers, a diverse range of conjugated polymers can be accessed. Stille coupling is known for its tolerance to a wide variety of functional groups. nih.gov

Heck Cross-Coupling Polymerization: While less common for creating fully conjugated systems, the Heck reaction can be used to couple the diiodo monomer with divinyl aromatic compounds, leading to polymers containing vinylene linkages. Tandem reactions, such as a Suzuki polymerization followed by an intramolecular Heck cyclization, have been developed to create rigid, ladder-type polymers. mdpi.com

Sonogashira Cross-Coupling Polymerization: As mentioned for PAEs, this reaction with various di-alkynes is a powerful tool. It is not limited to side-chain functionalized systems but can be used to synthesize a broad class of linear, rigid-rod poly(arylene ethynylene)s. researchgate.net

The ability to participate in these varied coupling reactions makes this compound a valuable and adaptable building block for the molecular engineering of advanced functional polymers.

V. Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1,4-Bis(dodecyloxy)-2,5-diiodobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the two dodecyloxy side chains. Due to the molecule's symmetry, the spectrum is relatively simple. The two protons on the central benzene (B151609) ring are chemically equivalent, as are the two dodecyloxy chains.

Expected signals in the ¹H NMR spectrum include:

A sharp singlet in the aromatic region, typically around δ 7.17 ppm, corresponding to the two equivalent protons (H-3 and H-6) on the benzene ring.

A triplet downfield, representing the four protons of the methylene (B1212753) groups directly attached to the oxygen atoms (-O-CH₂-).

A complex series of multiplets in the aliphatic region for the remaining methylene protons of the dodecyl chains.

A triplet upfield, characteristic of the six protons of the terminal methyl (-CH₃) groups.

The integration of these signals confirms the ratio of protons in their respective environments, validating the molecular structure.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data is based on analysis of the closely related analogue, 1,4-Bis(hexyloxy)-2,5-diiodobenzene (B122376), and predicted values.

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | Singlet | ~ 7.17 |

| -O-CH₂- | Triplet | ~ 3.93 |

| -O-CH₂-CH₂- | Multiplet (Quintet) | ~ 1.80 |

| -(CH₂)₉- | Multiplet | ~ 1.50 - 1.26 |

| -CH₃ | Triplet | ~ 0.88 |

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. Due to the molecule's symmetry, only half the number of expected carbon signals will appear.

Key signals in the ¹³C NMR spectrum are expected to include:

Three distinct signals in the aromatic region: one for the carbon atoms bonded to the iodine (C-I), one for the carbons bonded to the dodecyloxy groups (C-O), and one for the carbons bonded to hydrogen (C-H). The carbon attached to the electronegative oxygen atom (C-O) is the most deshielded, appearing furthest downfield. The carbon bonded to iodine (C-I) is expected to appear significantly upfield due to the heavy atom effect.

A series of signals in the aliphatic region corresponding to the twelve unique carbon environments in the dodecyl chains.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data is based on analysis of the closely related analogue, 1,4-Bis(hexyloxy)-2,5-diiodobenzene, and predicted values.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | ~ 152.8 |

| Aromatic C-H | ~ 122.7 |

| Aromatic C-I | ~ 86.3 |

| -O-CH₂- | ~ 70.4 |

| Alkyl Chain Carbons | ~ 31.9 - 22.7 |

| Terminal -CH₃ | ~ 14.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

This compound serves as a key monomer in the synthesis of conjugated polymers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a crucial technique for characterizing these resulting polymers. sigmaaldrich.com It is a soft ionization method that minimizes fragmentation, allowing for the accurate determination of the polymer's molecular weight distribution. researchgate.net

Key information obtained from MALDI-TOF-MS analysis of polymers derived from this monomer includes:

Average Molecular Weights (Mn and Mw): The spectrum reveals the distribution of polymer chain lengths, from which number-average (Mn) and weight-average (Mw) molecular weights can be calculated.

Polydispersity Index (PDI): The ratio of Mw/Mn, known as the PDI, indicates the breadth of the molecular weight distribution.

Oligomer Identification: The high resolution of MALDI-TOF-MS allows for the identification of individual oligomers (n-mers) within the distribution. Each peak in the spectrum typically corresponds to a specific polymer chain length, often observed as an adduct with a cationizing agent like Na⁺ or K⁺. This allows for the confirmation of the repeating unit's mass and the identification of end-groups. sigmaaldrich.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) can also be employed, particularly for the analysis of smaller oligomers and for coupling with liquid chromatography (LC-MS) to separate different polymer species before detection.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with exceptional accuracy. By measuring the monoisotopic mass to several decimal places, HRMS can confirm that the experimentally determined mass corresponds to the theoretical mass calculated from the molecular formula, C₃₀H₅₂I₂O₂. This technique provides unambiguous confirmation of the compound's identity and purity. The theoretical monoisotopic mass of the compound is 698.2057 g/mol . chemspider.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₂I₂O₂ |

| Theoretical Monoisotopic Mass | 698.2057 g/mol |

| Average Mass | 698.552 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features:

C-H Stretching (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the asymmetric and symmetric stretching of the C-H bonds in the numerous methylene and methyl groups of the dodecyl chains.

C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹ associated with the C-H bonds on the benzene ring.

C=C Stretching (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

C-O-C Stretching (Ether): A strong, characteristic band, typically in the 1250-1050 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | ~ 3050 - 3020 |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | ~ 2950 - 2850 |

| C=C Stretch | Aromatic Ring | ~ 1580, 1470 |

| C-O-C Stretch | Aryl-Alkyl Ether | ~ 1250 |

X-ray Crystallography for Crystalline Structure and Conformational Analysis (of analogous compounds)

Direct single-crystal X-ray diffraction analysis of this compound has not been extensively reported in the literature, a common challenge for molecules with long, flexible alkyl chains which can hinder the growth of high-quality single crystals. However, significant insights into its probable solid-state conformation, molecular packing, and intermolecular interactions can be derived from the crystallographic studies of analogous 1,4-dialkoxy-2,5-dihalobenzene compounds. By examining structures with shorter alkyl chains (e.g., hexyloxy) and different halogen substituents (e.g., bromine), it is possible to extrapolate the fundamental structural characteristics.

A key analogous compound, 1,4-bis(hexyloxy)-2,5-diiodobenzene, has been successfully characterized. Its analysis reveals that the molecule is centrosymmetric, crystallizing in the monoclinic space group P2₁/c. nih.gov A significant finding is the conformation of the hexyloxy chains; they adopt a fully extended, all-trans conformation, which is a common low-energy state for alkyl chains. nih.gov However, the plane of the alkyl chain is notably twisted with respect to the benzene ring, with a dihedral angle of 50.3(3)°. nih.gov This contrasts sharply with its bromo-analogue, 1,4-dibromo-2,5-bis(hexyloxy)benzene, where the alkyl chains are nearly coplanar with the aromatic ring. nih.govnih.gov

The difference in conformation is attributed to the steric and electronic effects of the larger iodine atoms compared to bromine. In the crystal structure of the iodo-analogue, there are no significant halogen-halogen (I···I) interactions. Instead, the packing is dominated by C—H···π contacts, which link the molecules into a two-dimensional network. nih.gov This is distinct from the bromo-analogue, where intermolecular Br···Br interactions of 3.410 Å (shorter than the sum of their van der Waals radii) are present, creating a one-dimensional supramolecular architecture. nih.gov

The orientation of the alkoxy group relative to the benzene ring is another critical conformational parameter. In 1,4-bis(hexyloxy)-2,5-diiodobenzene, the O—C(alkyl)—C(alkyl)—C(alkyl) torsion angle is 55.8(5)°, indicating a significant deviation from planarity. nih.gov In contrast, the same angle in the bromo-analogue is -179.1(2)°, signifying a nearly planar, coplanar arrangement of the alkoxy chains with the benzene core. nih.govnih.gov This demonstrates that the nature of the halogen substituent directly influences the molecular conformation and the subsequent crystal packing.

Based on these findings from analogous compounds, it can be inferred that this compound likely features its long dodecyloxy chains in an extended, all-trans conformation to minimize steric hindrance. The large iodine atoms would likely cause a significant torsion angle between the plane of the alkyl chains and the benzene ring, similar to the hexyloxy-iodo derivative. The crystal packing is expected to be influenced more by van der Waals forces and potential C—H···π interactions rather than strong I···I halogen bonding.

Table 5.4.1: Crystallographic Data for Analogous 1,4-Dialkoxy-2,5-Dihalobenzene Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | C₁₈H₂₈I₂O₂ | Monoclinic | P2₁/c | 9.4481(9) | 7.8455(6) | 13.457(2) | 92.148(12) | nih.gov |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | C₁₈H₂₈Br₂O₂ | Triclinic | Pī | 6.9638(12) | 8.2581(14) | 9.7321(17) | 106.981(2) | nih.gov |

Note: For the Triclinic system, α = 107.012(2)° and γ = 99.193(2)° are also reported for 1,4-Dibromo-2,5-bis(hexyloxy)benzene.

Table 5.4.2: Key Conformational and Packing Features of Analogous Compounds

| Compound | Alkyl Chain Conformation | Dihedral Angle (Alkyl Plane to Benzene Ring) | Key Intermolecular Interaction | Halogen···Halogen Distance (Å) | Ref. |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | All-trans | 50.3(3)° | C—H···π | N/A | nih.gov |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | All-trans | 4.1(2)° | Br···Br | 3.410(3) | nih.gov |

Vi. Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Orbital Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. DFT calculations for 1,4-bis(dodecyloxy)-2,5-diiodobenzene would provide valuable insights into its molecular orbital landscape.

The electronic properties of this molecule are dominated by the central diiodobenzene ring, which acts as an electron-accepting core due to the high electronegativity of the iodine atoms. The two dodecyloxy chains, while primarily influencing solubility and solid-state packing, also act as weak electron-donating groups through the oxygen atoms.

DFT calculations would typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate an electron, while the LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties. For this compound, the HOMO would likely be localized more on the electron-rich dodecyloxy-substituted benzene (B151609) ring, while the LUMO would be concentrated around the iodine atoms.

Computational Prediction of Optical Band Gaps and Energy Levels

The optical and electronic band gaps are crucial for determining a material's application in optoelectronic devices. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict these properties.

The calculated HOMO and LUMO energy levels from DFT can provide an estimation of the electronic band gap. The optical band gap, which corresponds to the energy required to excite an electron from the ground state to the first excited state, can be predicted more accurately using TD-DFT. These calculations would likely predict that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum, a characteristic feature of many benzene derivatives. The precise absorption maximum would be influenced by the electronic interplay between the dodecyloxy chains and the diiodo-substituted benzene core.

A hypothetical data table based on expected trends for similar aromatic compounds is presented below. The exact values would require specific DFT and TD-DFT calculations.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy Level | ~ -5.5 to -6.0 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy Level | ~ -1.5 to -2.0 eV | Relates to electron affinity and electron-accepting capability. |

| Electronic Band Gap (HOMO-LUMO) | ~ 3.5 to 4.5 eV | Determines the intrinsic electronic conductivity and is a key factor for semiconductor applications. |

| Predicted Optical Absorption (λ_max) | ~ 300 to 350 nm | Indicates the wavelength of light the molecule will most strongly absorb. |

Modeling of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. While this compound itself is not a classic "push-pull" system designed for strong ICT, computational modeling can still reveal subtle charge redistribution in its excited states.

Upon excitation, it is expected that there would be a degree of charge migration from the alkoxy-substituted benzene ring towards the more electronegative iodine atoms. Modeling this process would involve analyzing the electron density distribution in the ground and excited states, as calculated by methods like TD-DFT. The extent of this charge transfer would influence the molecule's photophysical properties, such as its fluorescence quantum yield and Stokes shift. While significant ICT is not anticipated, understanding even minor charge redistributions is important for predicting how the molecule will behave in a larger conjugated system, where it might be incorporated as a monomeric unit.

Molecular Dynamics Simulations for Aggregation and Assembly Behavior (potential for future research)

While DFT and TD-DFT provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are essential for understanding how large numbers of these molecules interact and self-assemble. This is particularly relevant for predicting the morphology of thin films, which is a critical factor in the performance of organic electronic devices.

For this compound, the long dodecyl chains would play a dominant role in the aggregation and assembly behavior. MD simulations could predict how these aliphatic chains would interact through van der Waals forces, leading to specific packing motifs in the solid state. These simulations could explore how processing conditions, such as temperature and solvent, might influence the degree of ordering (crystallinity) in a thin film.

Future research employing MD simulations could investigate the potential for this molecule to form lamellar or other ordered structures. Understanding and controlling this self-assembly is a key step toward designing materials with optimized charge transport pathways. The simulations would model the intermolecular forces between the aromatic cores and the aliphatic side chains to predict the most energetically favorable packing arrangements. This knowledge would be invaluable for the rational design of new materials based on this chemical scaffold.

Vii. Supramolecular Chemistry and Self Assembly Processes

Coordination-Driven Self-Assembly of Derived Metallosupramolecules

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand coordination bonds to construct well-defined, discrete two- and three-dimensional supramolecular structures. nih.gov Derivatives of 1,4-bis(dodecyloxy)-2,5-diiodobenzene are excellent candidates for creating the organic donor ligands required for this process.

The journey from the diiodo- compound to a functional metallacycle typically begins with a Sonogashira cross-coupling reaction. This reaction replaces the iodine atoms with ethynylpyridyl groups, transforming the original molecule into a linear or angular ditopic donor ligand. The long dodecyloxy chains ensure good solubility of these extended, rigid ligands in organic solvents, which is crucial for the subsequent self-assembly step.

When these donor ligands are mixed in precise stoichiometric ratios with complementary metal acceptors, such as square-planar platinum(II) or palladium(II) complexes, they spontaneously form thermodynamically stable, shape-persistent metallacycles like rectangles and rhomboids. nih.govbgsu.edu The final geometry of the supramolecular assembly is dictated by the bite angle of the donor ligand and the coordination angle of the metal acceptor. For example, a 120°-angled bispyridyl donor derived from a related phenoxy system, when combined with a 60° di-Pt(II) acceptor, yields a rhomboidal metallacycle in high yield. nih.gov The dodecyloxy chains of the precursor play a vital role by flanking the final metallacycle, influencing its solubility, processability, and intermolecular packing in the solid state.

Table 1: Examples of Metallacycle Geometries from Coordination-Driven Self-Assembly

| Donor Ligand Angle | Metal Acceptor Angle | Resulting Metallacycle Geometry |

|---|---|---|

| 180° | 90° | Square |

| 180° (long) + 180° (short) | 90° | Rectangle |

| 120° | 60° | Rhomboid |

| 60° | 180° | Triangle |

This interactive table illustrates the predictable nature of coordination-driven self-assembly, where the geometry of the final supramolecular structure is determined by the angles of the constituent building blocks.

Self-Assembly of Discotic Polycyclic Aromatic Hydrocarbons (PAHs) Incorporating Dodecyloxy Chains

Discotic, or disk-shaped, polycyclic aromatic hydrocarbons (PAHs) are known for their tendency to self-assemble into columnar structures, which exhibit interesting electronic properties like one-dimensional charge transport. researchgate.net The presence of flexible peripheral alkyl or alkoxy chains, such as dodecyloxy groups, is essential for this self-organization process. researchgate.netiupac.org These chains lower the melting point of the rigid aromatic cores and facilitate the formation of liquid crystalline phases.

This compound is a key starting material for synthesizing larger, functionalized discotic PAHs. The two iodine atoms provide reactive handles for extending the central benzene (B151609) core through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the construction of large, planar aromatic systems like hexabenzocoronene (HBC) derivatives, which are prime examples of discotic molecules. iupac.org

Once synthesized, these large PAHs, peripherally decorated with dodecyloxy chains, spontaneously self-assemble into ordered columnar stacks. researchgate.net This assembly is driven by a combination of π-π stacking interactions between the flat aromatic cores and van der Waals forces among the interdigitating dodecyloxy chains. The resulting columns often arrange themselves into a hexagonal lattice, forming a discotic liquid crystalline phase. epa.gov The dodecyloxy chains fill the space between the columns, providing fluidity to the assembly while maintaining the long-range order of the aromatic cores.

Formation of Ordered Micro- and Nanostructures (e.g., microspheres, microfibers, microribbons)

Derivatives of this compound can self-assemble into a variety of well-defined micro- and nanostructures. The final morphology of the assembly is governed by the delicate balance of intermolecular forces, including π-π stacking, hydrogen bonding (if amide or other H-bonding groups are introduced), and van der Waals interactions. acs.org

For instance, when the diiodo- precursor is converted into a larger, shape-persistent macrocycle, these macrocycles can stack upon one another to form one-dimensional (1D) nanofibers or nanotubes. capes.gov.brrsc.orghanyang.ac.kr The driving force for this 1D growth is typically the π-π interaction between the aromatic segments of the macrocycles. The surrounding dodecyloxy chains then mediate the lateral association of these fibers into larger bundles or ribbons.

In other related systems, the introduction of specific functional groups, such as amides, can lead to the formation of different structures through hydrogen bonding. acs.orgnih.gov Depending on the solvent and crystallization conditions, molecules can form either 1D nanofibers, driven by a specific hydrogen-bonding pattern, or two-dimensional (2D) lamellar sheets. acs.org The ability to control the self-assembly pathway allows for the fabrication of materials with tailored nano- and micro-scale morphologies, such as the microspheres, microfibers, and microribbons mentioned.

Photochemical Control of Self-Assembly at Liquid/Solid Interfaces

The self-assembly of molecules at liquid/solid interfaces can be precisely controlled by incorporating photoswitchable units, such as azobenzene (B91143), into their structure. acs.orgnih.gov This allows for the external regulation of supramolecular polymerization and the patterning of surfaces on the nanoscale. rsc.orgnih.gov

A derivative of this compound can be functionalized with a photo-responsive group. For example, a molecule containing a central dialkoxybenzene unit can be designed to include an azobenzene moiety. The azobenzene group can exist in two distinct isomeric forms, trans and cis, which can be reversibly switched using light of specific wavelengths. Typically, the trans isomer is planar and promotes self-assembly through efficient packing and π-π stacking, while the bulky, non-planar cis isomer disrupts this ordering, acting as a dormant or inactive state. acs.orgnih.gov

By exposing a solution of such molecules at a liquid-solid interface (e.g., an organic solvent on a graphite (B72142) surface) to UV light, the molecules can be switched from the assembly-competent trans state to the non-assembling cis state. Subsequent irradiation with visible light can reverse the process, triggering the self-assembly of the molecules into ordered 2D nanostructures on the surface. acs.org This photo-triggering provides spatial and temporal control over the formation of the supramolecular network, opening avenues for creating dynamic and responsive surfaces. nih.gov

Host-Guest Chemistry and Supramolecular Nano Networks (in related systems)

Two-dimensional supramolecular networks physisorbed on solid surfaces can create regular nanoporous arrays that act as hosts for trapping guest molecules. rsc.orgmdpi.com This surface-confined host-guest chemistry is a rapidly growing field with potential applications in nanoscale patterning, separation, and catalysis. rsc.orgresearchgate.net

Systems derived from dialkoxybenzene precursors are effective building blocks for these host networks. The self-assembly is often driven by van der Waals interactions between the long alkyl chains, which interdigitate to form a stable, porous "honeycomb" network on a substrate like graphite. mdpi.com The pores of this network act as nanocavities that can selectively immobilize guest molecules from the solution. mdpi.comresearchgate.net

The size and shape of the pores are determined by the molecular structure of the host. For example, molecules with long dodecyloxy chains can form networks with well-defined cavities. These cavities can then capture guest molecules that have a complementary size and shape. The process is often dynamic, with solvent molecules initially occupying the pores before being displaced by the preferred guest molecules. mdpi.com Scanning tunneling microscopy (STM) is a key technique used to visualize these host-guest systems at the molecular level, confirming the structure of the porous network and the successful trapping of guests within the cavities. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dibromo-2,5-diiodobenzene |

| 1,4-bis(hexyloxy)benzene |

| N-iodosuccinimide |

| Trifluoroacetic acid |

| 1,3,5-triethynylbenzene |

| 3,4,5-trialkoxybenzyl azides |

| Azobenzene |

| Hexabenzocoronene (HBC) |

| Palladium(II) complexes |

| Platinum(II) complexes |

Viii. Future Research Directions and Potential Innovations

Development of Novel Polymer Architectures with Tuned Optoelectronic Properties

A primary avenue for future research lies in the synthesis of novel conjugated polymers derived from 1,4-Bis(dodecyloxy)-2,5-diiodobenzene. The properties of conjugated polymers can be finely tuned by altering their chemical structure, including the use of different substituents and alternating backbone units. nih.gov The long dodecyloxy chains on the monomer are crucial for ensuring solubility of the resulting polymers, a key requirement for solution-based processing techniques common in organic electronics.

Future work could focus on copolymerizing this compound with a variety of comonomers to create donor-acceptor (D-A) type polymers. The selection of the comonomer would allow for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This energy level engineering is critical for optimizing the performance of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). For instance, copolymerization with electron-deficient units like benzothiadiazole or its derivatives could lead to low bandgap polymers with strong absorption in the solar spectrum, a desirable feature for OPVs. nih.gov

Furthermore, the development of synthetic methodologies, such as Stille and Suzuki cross-coupling reactions, will continue to be important for creating high molecular weight polymers with well-defined structures. rsc.orgbeilstein-journals.org Research into more efficient and greener polymerization techniques will also be a key area of focus. The ultimate goal is to establish clear structure-property relationships that enable the rational design of polymers with specific optoelectronic characteristics, such as targeted emission colors for OLEDs or broad absorption for high-efficiency solar cells.

Enhancement of Organic Electronic Device Performance through Material Engineering

Building on the development of new polymers, a significant research direction will be the enhancement of organic electronic device performance through careful material engineering. The performance of devices like organic field-effect transistors (OFETs) and OPVs is not only dependent on the electronic properties of the active material but also on its solid-state packing and morphology. rsc.org The dodecyloxy side chains of polymers derived from this compound will play a critical role in controlling the intermolecular organization and thin-film morphology.

Future studies should investigate how processing conditions, such as solvent choice, annealing temperature, and the use of additives, can be used to optimize the morphology of polymer thin films for specific applications. For example, in OFETs, a high degree of crystallinity and ordered packing is generally desired for efficient charge transport. nih.gov In contrast, the bulk heterojunction morphology in OPVs requires an intimately mixed blend of donor and acceptor materials to ensure efficient exciton (B1674681) dissociation. mdpi.com

The table below outlines potential research strategies to enhance device performance based on polymers derived from this compound.

| Device Type | Key Performance Metric | Potential Material Engineering Strategy |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Control of polymer regioregularity; Thermal annealing to promote crystallinity. |

| Organic Photovoltaics (OPVs) | Power Conversion Efficiency | Blending with suitable fullerene or non-fullerene acceptors; Use of processing additives to control morphology. mdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | External Quantum Efficiency | Introduction of emissive comonomers; Host-guest systems to improve efficiency and color purity. |

Exploration of New Sensing Platforms Based on Functionalized Conjugated Polymers

Conjugated polymers are excellent candidates for chemical and biological sensors due to the sensitivity of their optical and electronic properties to external stimuli. Future research can explore the use of polymers synthesized from this compound as the active component in novel sensing platforms. The versatile chemistry of the diiodo-functionalized monomer allows for the incorporation of specific recognition units into the polymer backbone or as pendant groups.

For instance, the polymer backbone could be designed to interact with specific analytes, leading to a change in its fluorescence or absorption spectrum. This could be achieved by copolymerizing this compound with monomers containing binding sites for metal ions, anions, or small organic molecules. The fluorescence quenching mechanism is a common principle for such sensors. nih.gov

Another promising approach is the development of chemiresistive sensors, where the binding of an analyte to the polymer film modulates its conductivity. The dodecyloxy chains can create a porous morphology, increasing the surface area available for interaction with the analyte and enhancing the sensor's sensitivity and response time. Research in this area will involve the synthesis of a library of functionalized polymers and the systematic evaluation of their sensing performance towards a range of target analytes.

Advanced Supramolecular Materials Design for Responsive Systems

The non-covalent interactions of the long alkyl chains and the potential for halogen bonding with the iodine atoms make this compound and its derivatives interesting candidates for the construction of advanced supramolecular materials. nih.gov Supramolecular assembly allows for the creation of well-ordered nanostructures with emergent properties that are not present in the individual molecules.

Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into complex architectures such as nanofibers, nanotubes, or vesicles. These assemblies could be designed to be responsive to external stimuli like light, temperature, or pH, leading to changes in their structure and function. For example, the incorporation of photo-responsive units could allow for the light-controlled assembly and disassembly of the supramolecular structures.

These responsive supramolecular systems could find applications in areas such as drug delivery, where the disassembly of a nanocarrier could be triggered at a specific site to release a therapeutic agent. Another potential application is in the development of "smart" materials that can change their optical or mechanical properties in response to environmental changes. The ability to control the self-assembly of these molecules through molecular design will be key to realizing their full potential in materials science. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,4-Bis(dodecyloxy)-2,5-diiodobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of 1,4-diiodobenzene using dodecyl bromides or iodides. A two-step process involves nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF or THF). Optimizing stoichiometry (1:2 molar ratio of 1,4-diiodobenzene to dodecylating agent) and temperature (80–100°C, 12–24 hours) improves yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted alkyl halides .

Q. How should researchers approach the purification of this compound, considering its solubility and potential by-products?

- Methodological Answer : Due to its hydrophobic dodecyloxy chains, the compound dissolves well in non-polar solvents (e.g., hexane, chloroform). Recrystallization from toluene/ethanol mixtures (1:3 v/v) at low temperatures (4°C) effectively removes oligomeric by-products. For higher purity, sequential Soxhlet extraction with methanol (to eliminate polar impurities) followed by vacuum drying is recommended .

Advanced Questions

Q. What crystallographic challenges arise when determining the structure of this compound via X-ray diffraction, and how can they be addressed?

- Methodological Answer : The high electron density of iodine atoms causes strong absorption effects, leading to data collection artifacts. Using a graphite monochromator and multi-scan absorption correction (e.g., via PLATON’s MULscanABS) mitigates this. The compound crystallizes in a monoclinic system (space group P2₁/n), with lattice parameters a = 9.448 Å, b = 7.845 Å, c = 13.457 Å, and β = 92.15°. Refinement in SHELXL-2018 with restraints on dodecyloxy chain disorder improves model accuracy .

| Crystallographic Data | Values |

|---|---|

| Space group | P2₁/n |

| Unit cell volume (ų) | 996.80 |

| Z | 2 |

| R factor | 0.029 |

| Mean C–C bond length (Å) | 1.40 ± 0.006 |

Q. How does the choice of palladium catalysts influence the efficiency of cross-coupling reactions involving this compound in polymer synthesis?

- Methodological Answer : Pd(PPh₃)₂Cl₂ is widely used in Stille couplings due to its stability and tolerance for bulky substrates. For Suzuki-Miyaura reactions, Pd(OAc)₂ with SPhos ligand enhances reactivity with aryl boronic acids. Catalyst loading (1–5 mol%), solvent (THF or toluene), and temperature (reflux, 80–110°C) are critical. The dodecyloxy chains improve polymer solubility, enabling higher molecular weights (Mₙ > 14 kDa) without precipitation .

Q. In synthesizing conjugated polymers, what role do the dodecyloxy side chains play in the solubility and electronic properties of the resulting material?

- Methodological Answer : The dodecyloxy groups act as solubilizing agents, preventing π-π stacking aggregation in non-polar solvents. This enhances processability for thin-film fabrication. Electronically, they donate electron density via oxygen lone pairs, slightly raising the HOMO level (-5.2 eV vs. -5.6 eV for unsubstituted analogs). This modification improves charge transport in organic semiconductors .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic disorder in XRD vs. time-averaged NMR signals. For NMR, use high-temperature (80°C) ¹³C-DEPT-135 in CDCl₃ to resolve overlapping alkyl chain signals. XRD refinements should include anisotropic displacement parameters for iodine and constrained isotropic models for flexible chains. Cross-validate with MALDI-TOF MS to confirm molecular weight .

Key Methodological Takeaways

- Synthesis : Optimize alkylation conditions to minimize di- vs. mono-substitution byproducts.

- Characterization : Pair XRD with temperature-variable NMR for structural validation.

- Applications : Leverage Pd-catalyzed couplings for π-conjugated polymers, prioritizing solubility and electronic tunability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.